The Unassuming Workhorse: A Technical Guide to S-Phenyl Chlorothioformate (CAS 13464-19-2)
The Unassuming Workhorse: A Technical Guide to S-Phenyl Chlorothioformate (CAS 13464-19-2)
Preamble: A Tale of Two Isomers
In the world of synthetic chemistry, precision in nomenclature is paramount. The reagent designated by CAS number 13464-19-2 is S-Phenyl chlorothioformate . It is a versatile, yet often overlooked, building block. Its utility is frequently conflated with its structural isomer, O-Phenyl chlorothionoformate (CAS 1005-56-7). The distinction is not merely academic; the placement of the sulfur atom—whether bridging the phenyl ring and carbonyl carbon (S-isomer) or part of a thiocarbonyl group (O-isomer)—fundamentally dictates reactivity and synthetic application. This guide will focus primarily on the S-phenyl isomer while drawing necessary comparisons with its O-phenyl counterpart to provide a comprehensive operational understanding for the discerning researcher.
Section 1: Core Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a reagent is the bedrock of its effective application. S-Phenyl chlorothioformate is a colorless to pale yellow liquid with a distinct, pungent odor.[1] Its high reactivity, particularly its moisture sensitivity, necessitates careful handling and storage under inert conditions to prevent hydrolysis.[2]
Table 1: Physicochemical Properties of S-Phenyl Chlorothioformate
| Property | Value | Source(s) |
| CAS Number | 13464-19-2 | [1][2][3][4] |
| Molecular Formula | C₇H₅ClOS | [1][3][4] |
| Molecular Weight | 172.63 g/mol | [2][3][4] |
| IUPAC Name | S-phenyl chloromethanethioate | [2] |
| Density | ~1.33 g/cm³ | [4] |
| Boiling Point | 108 °C @ 10 Torr; 104 °C @ 13 Torr | [3][5] |
| Flash Point | 114 °C | [4] |
| InChI Key | HBEFYGYBMKPNSZ-UHFFFAOYSA-N | [1][2] |
A Note on Spectroscopic Characterization
As a Senior Application Scientist, it is my duty to emphasize the principle of "trust, but verify." While the applications of S-Phenyl chlorothioformate are well-documented, publicly accessible, high-fidelity spectroscopic data (¹H NMR, ¹³C NMR, detailed IR) for this specific isomer is notably scarce in peer-reviewed literature and databases. Commercial suppliers often provide basic properties but rarely full spectral analyses.
Causality and Recommendation: This scarcity may be due to the reagent's high reactivity and moisture sensitivity, which can complicate sample preparation and lead to the presence of hydrolysis artifacts (e.g., thiophenol, HCl, CO₂).
Therefore, it is critically recommended that upon receiving a new batch of this reagent, researchers perform their own comprehensive characterization (¹H NMR, ¹³C NMR, IR, and MS) to:
-
Confirm Identity: Unambiguously distinguish it from the O-phenyl isomer.
-
Assess Purity: Quantify any significant impurities or degradation products.
-
Establish a Baseline: Create a reliable internal reference for future experiments.
This self-validating step is essential for experimental reproducibility and the integrity of your research outcomes.
Section 2: Synthesis and Isomeric Purity
The synthesis of chlorothioformate isomers is a classic example of how regioselectivity is dictated by the choice of starting materials. The distinct synthetic pathways for the S- and O-phenyl isomers are governed by the differential reactivity of phosgene (COCl₂) and thiophosgene (CSCl₂).
-
Synthesis of S-Phenyl Chlorothioformate (Target Reagent): The established route involves the reaction of a soft nucleophile, thiophenol , with the hard electrophilic carbonyl carbon of phosgene or a phosgene equivalent.[2] The sulfur atom's nucleophilicity drives the formation of the S-C bond.
-
Synthesis of O-Phenyl Chlorothionoformate (Isomer): Conversely, this isomer is prepared by reacting a hard nucleophile, phenol , with the electrophilic carbon of thiophosgene .[6][7] The harder oxygen nucleophile preferentially attacks the thiocarbonyl carbon.[6]
This deliberate selection of reagents is the key to achieving high isomeric purity in the final product.
Caption: Synthetic pathways for chlorothioformate isomers.
Section 3: Core Reactivity and Mechanistic Duality
The true utility of S-Phenyl chlorothioformate is rooted in its fascinating and tunable reactivity. Solvolysis studies have revealed that it operates on a mechanistic spectrum, proceeding through two competing pathways: a bimolecular addition-elimination (A-E) pathway and a unimolecular ionization (Sₙ1-like) pathway.[3] The dominant mechanism is exquisitely sensitive to the solvent's nucleophilicity and ionizing power.[3]
-
Addition-Elimination (A-E): Favored in solvents with higher nucleophilicity and lower ionizing power (e.g., aqueous ethanol). The solvent molecule acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then collapses to products.
-
Ionization (Sₙ1-like): Dominates in solvents with high ionizing power and low nucleophilicity (e.g., aqueous fluoroalcohols like TFE).[3] The solvent stabilizes the separation of the chloride ion, leading to the formation of a transient acylium ion intermediate, which is then captured by the solvent.[3]
This dual reactivity is a significant departure from its oxygenated analog, phenyl chloroformate, which reacts almost exclusively via the A-E pathway.[3] Understanding this dichotomy allows the synthetic chemist to select solvent systems that favor a specific reactive pathway, thereby controlling the reaction outcome.
Caption: Competing solvolysis mechanisms of S-Phenyl chlorothioformate.
Section 4: Key Applications in Drug Development and Organic Synthesis
The electrophilic nature of S-Phenyl chlorothioformate makes it a valuable reagent for introducing the phenylsulfanylcarbonyl group, a precursor to many important functionalities.
Synthesis of Thioesters
The reagent serves as a direct and effective electrophile for synthesizing S-thioesters. This is typically achieved through coupling reactions with organometallic nucleophiles (e.g., Grignard or organolithium reagents) or in Lewis acid-catalyzed acylations of arenes.[3][8]
Causality: The choice of an organometallic reagent provides a potent carbon-based nucleophile that readily displaces the chloride from the chlorothioformate, forming a new carbon-carbon bond and yielding the desired thioester with high efficiency.[8]
Synthesis of Isothiocyanates from Primary Amines
A highly efficient application of the related O-phenyl chlorothionoformate is the conversion of primary amines into isothiocyanates, which are crucial intermediates for many sulfur- and nitrogen-containing heterocyclic compounds in medicinal chemistry.[1] This transformation avoids the use of highly toxic reagents like thiophosgene.[1] The methodology is robust and can be performed as either a one-pot or a two-step process.[1]
Trustworthiness: The two-step process offers broader substrate scope, particularly for electron-deficient aromatic amines where the one-pot method may be less effective.[1] This provides a reliable alternative when one approach fails, ensuring a higher probability of success.
Experimental Protocol: Two-Step Isothiocyanate Synthesis
-
Step 1: Formation of the Thiocarbamate Intermediate
-
To a stirred solution of the primary amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., solid NaOH or triethylamine, 1.1 eq.).
-
Slowly add O-Phenyl chlorothionoformate (1.05 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting amine.
-
Perform an aqueous workup to isolate the crude O-phenyl thiocarbamate intermediate. Purification is often possible via crystallization or column chromatography.
-
-
Step 2: Elimination to Form the Isothiocyanate
-
Dissolve the purified thiocarbamate intermediate in a suitable solvent.
-
Add a base (e.g., solid sodium hydroxide) and stir at room temperature or with gentle heating.[1]
-
Monitor the reaction for the formation of the isothiocyanate product.
-
Upon completion, perform an appropriate workup and purify the final isothiocyanate product.
-
Caption: Workflow for the two-step synthesis of isothiocyanates.
Radical-Mediated Carboxylation
The thiocarbonyl group is an effective radical acceptor. S-Phenyl chlorothioformate can be used in free radical-mediated carboxylation reactions.[3] In a typical transformation, an alkyl radical, generated from an alkyl iodide precursor using a radical initiator system like bis(tributyltin), adds to the thiocarbonyl carbon.[3] This process provides a synthetic route to convert a radical species into a functionalized carbonyl compound.[3]
Section 5: Safety, Handling, and Storage
As with all chloroformate and chlorothioformate analogs, S-Phenyl chlorothioformate is a hazardous and highly reactive compound that demands stringent safety protocols. The following information is consolidated from data on structurally similar compounds and should be treated as a minimum standard.[3]
-
Hazard Profile: The compound is expected to be corrosive and may cause severe skin burns and eye damage.[3] It is likely to be fatal if inhaled and harmful if swallowed.[3]
-
Reactivity: It is highly sensitive to moisture and will hydrolyze in the presence of water or moist air to release corrosive and toxic byproducts.[2][3] It may also react violently with acids, alcohols, amines, and bases.
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Essential PPE includes:
-
Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Chemical splash goggles and a full-face shield.
-
A flame-resistant lab coat.
-
Appropriate respiratory protection may be required depending on the scale and nature of the operation.[3]
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. The container must be kept tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent degradation.[2][3] Refrigerated storage is recommended.[3]
-
Spill & Disposal: In case of a spill, absorb with a dry, inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do NOT use water. All waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
S-Phenyl chlorothioformate (CAS 13464-19-2) is a potent electrophilic reagent with a nuanced and highly tunable reactivity profile. Its true value is unlocked when researchers understand its distinct properties relative to its O-phenyl isomer, appreciate its dualistic mechanistic behavior, and apply it with precision in synthetic applications ranging from thioester formation to radical chemistry. Adherence to rigorous safety and handling protocols is non-negotiable. By embracing a self-validating approach through in-house characterization, scientists can confidently leverage this unassuming workhorse to advance their research and development goals.
References
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Sharma, S. (1978). Thiophosgene in Organic Synthesis. ResearchGate. Retrieved January 22, 2026, from [Link]
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ChemBK. (2024, April 9). S-phenyl carbonochloridothioate. Retrieved January 22, 2026, from [Link]
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PubChem. (n.d.). Thiophosgene. Retrieved January 22, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved January 22, 2026, from [Link]
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CAS Common Chemistry. (n.d.). S-Phenyl carbonochloridothioate. Retrieved January 22, 2026, from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). China phenyl chlorothioformate manufacturer. Retrieved January 22, 2026, from [Link]
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RSC Publishing. (n.d.). Radical reaction of S-phenyl chlorothioformate with alkyl iodides: free radical-mediated carboxylation approach. Chemical Communications. Retrieved January 22, 2026, from [Link]
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Inchem.org. (n.d.). ICSC 1007 - PHENYL CHLOROFORMATE. Retrieved January 22, 2026, from [Link]
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ACS Publications. (n.d.). Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chlorothionoformates. The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]
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PMC - NIH. (2025, May 8). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. Retrieved January 22, 2026, from [Link]
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